4-(BOC-Amino)-1-butanoylpiperidine

Lipophilicity Drug Design SAR

Researchers targeting CCR5, bacterial topoisomerases, or tankyrases often endure 2-3 extra synthetic steps to install the N-butanoyl group and establish orthogonal amine protection. 4-(BOC-Amino)-1-butanoylpiperidine eliminates that burden: - Pre-installed butanoyl chain removes a separate N-acylation step, preserving yield and cutting cycle time. - BOC-protected 4-amino group is stable to amide coupling conditions, enabling sequential diversification without cross-reactivity. - 98% purity minimizes Pd-catalyst poisoning in downstream Suzuki or Buchwald couplings. - Solid physical form at room temperature ensures accurate, dust-free weighing for parallel synthesis platforms.

Molecular Formula C14H26N2O3
Molecular Weight 270.373
CAS No. 1352318-26-3
Cat. No. B594102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(BOC-Amino)-1-butanoylpiperidine
CAS1352318-26-3
Synonyms4-(BOC-AMino)-1-butanoylpiperidine
Molecular FormulaC14H26N2O3
Molecular Weight270.373
Structural Identifiers
SMILESCCCC(=O)N1CCC(CC1)NC(=O)OC(C)(C)C
InChIInChI=1S/C14H26N2O3/c1-5-6-12(17)16-9-7-11(8-10-16)15-13(18)19-14(2,3)4/h11H,5-10H2,1-4H3,(H,15,18)
InChIKeyYSQMZTLKDSRNBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(BOC-Amino)-1-butanoylpiperidine (CAS 1352318-26-3): A Dual-Functionalized Piperidine Scaffold for Targeted MedChem Synthesis


4-(BOC-Amino)-1-butanoylpiperidine (CAS 1352318-26-3), IUPAC name tert-butyl N-(1-butanoylpiperidin-4-yl)carbamate, is a piperidine derivative featuring a tert-butoxycarbonyl (BOC)-protected amino group at the 4-position and an n-butanoyl acyl group at the 1-position of the piperidine ring. With a molecular formula of C14H26N2O3 and a molecular weight of 270.37 g/mol, it carries an MDL number MFCD20529528 . The compound presents as a colorless to pale yellow solid, soluble in common organic solvents including dichloromethane, acetone, and ethanol, and is classified as a Building Block for research use . Its calculated LogP of 2.44 and predicted boiling point of 418.2±34.0 °C distinguish it from shorter-chain acyl analogs .

Why 4-(BOC-Amino)-1-butanoylpiperidine Cannot Be Replaced by Generic Piperidine Building Blocks


Generic piperidine building blocks such as 4-Amino-1-Boc-piperidine (CAS 87120-72-7) or 4-(BOC-Amino)-1-acetylpiperidine (CAS 283167-28-2) lack one or both of the critical functional handles present in 4-(BOC-Amino)-1-butanoylpiperidine. The absence of the N-butanoyl group eliminates a key structural feature required for target engagement in certain inhibitor series, while the absence of the 4-BOC-amino group removes the orthogonal protection strategy essential for sequential functionalization [1]. This compound's specific combination of a 4-carbon linear acyl chain and a BOC-protected amine creates a unique pharmacophoric spacing and reactivity profile that shorter-chain analogs cannot replicate without additional synthetic steps and attendant yield losses [2].

Quantitative Evidence for 4-(BOC-Amino)-1-butanoylpiperidine: Head-to-Head Comparator Data


LogP Lipophilicity Advantage of the Butanoyl Chain vs. Propanoyl and Acetyl Analogs

The n-butanoyl chain of the target compound confers a calculated LogP of 2.44, representing a measurable increase in lipophilicity compared to the propanoyl analog (LogP = 2.05) and the acetyl analog (XLogP3 = 1). This incremental LogP shift is critical for optimizing membrane permeability and target binding in medicinal chemistry campaigns . The LogP increase of approximately 0.39 log units per additional methylene group in the acyl chain follows the expected Hansch-Fujita relationship, providing predictable and tunable lipophilicity .

Lipophilicity Drug Design SAR

Orthogonal Protection Strategy: BOC-Amine Plus N-Acyl Functionality vs. Mono-Protected Scaffolds

Unlike 4-Amino-1-Boc-piperidine (CAS 87120-72-7), which bears only a BOC-protected amine and a free NH on the piperidine ring, 4-(BOC-Amino)-1-butanoylpiperidine carries the piperidine nitrogen already functionalized as a tertiary amide. This pre-installed butanoyl group eliminates one synthetic step (N-acylation) when building more complex structures, while the BOC group remains available for orthogonal deprotection under acidic conditions (e.g., TFA/DCM) . The butanoyl group is stable under both acidic BOC-deprotection and basic conditions, enabling chemoselective transformations that would be impossible with a free piperidine NH [1].

Protecting Group Strategy Synthetic Chemistry Multistep Synthesis

Physical State and Handling: Crystalline Solid vs. Oily Liquid for Propanoyl Analog

4-(BOC-Amino)-1-butanoylpiperidine is reported as a colorless to pale yellow solid at ambient temperature, whereas its closest homolog, 4-(BOC-Amino)-1-propanoylpiperidine (CAS 1152430-27-7), is described as a colorless to pale yellow oily liquid . This difference in physical state has practical implications for weighing accuracy, storage stability, and ease of handling in parallel synthesis and automated liquid handling platforms. Solid compounds generally exhibit superior long-term storage stability and are less prone to solvent evaporation-related concentration changes in stock solutions .

Physical Properties Formulation Handling

Purity Grade Availability: 98% Assay vs. Standard 95% Offering

Multiple vendors including Combi-Blocks (catalog SH-5145), Leyan (catalog 1282761), and MolCore offer 4-(BOC-Amino)-1-butanoylpiperidine at 98% purity . In contrast, the standard minimum purity specification from AKSci (catalog Z9865) is 95% . The availability of a higher 98% purity grade enables more rigorous applications such as quantitative NMR reference standards, high-sensitivity biological assays where trace impurities may confound results, and crystallography studies requiring homogeneous material. The 3% purity difference, while seemingly modest, can be critical when the impurity profile includes reactive species that interfere with Pd-catalyzed coupling reactions commonly employed in downstream derivatization .

Purity Quality Control Procurement

Optimal Application Scenarios for 4-(BOC-Amino)-1-butanoylpiperidine Based on Quantitative Differentiation


SAR Exploration of CCR5 Antagonists Requiring N-Acylpiperidine Scaffolds

In medicinal chemistry programs targeting the chemokine receptor CCR5, 4-aminopiperidine scaffolds with N-acyl substitution are a validated chemotype [1]. The pre-installed butanoyl group on 4-(BOC-Amino)-1-butanoylpiperidine eliminates the need for a separate N-acylation step, while the 4-BOC-amino group serves as a handle for subsequent diversification. The butanoyl chain's LogP of 2.44 provides a balanced lipophilicity profile suitable for optimizing both potency and metabolic stability in this target class [2].

Synthesis of Type IIA Topoisomerase Inhibitor Intermediates

Aminopiperidine-based antibacterials targeting bacterial type IIA topoisomerases have demonstrated broad-spectrum potency and oral efficacy in rat lung infection models [1]. The N-butanoylpiperidine substructure serves as a key intermediate for introducing the 4-amino function via BOC deprotection and subsequent derivatization. The 98% purity grade available for this compound (Combi-Blocks SH-5145) is particularly important for this application, as residual impurities can poison Pd catalysts used in downstream coupling reactions [2].

Multistep Synthesis of Tankyrase/PARP-1 Dual Inhibitor Libraries

Patent literature identifies 1-butanoylpiperidine derivatives as inhibitors of tankyrases (TNKS) and PARP-1 with potential applications in cancer, multiple sclerosis, and inflammatory diseases [1]. The compound's orthogonal protection (BOC-amine stable to amide coupling conditions; amide stable to BOC deprotection) enables efficient parallel library synthesis. The solid physical form at room temperature ensures accurate weighing for high-throughput parallel synthesis workflows, avoiding the dispensing challenges associated with liquid analogs such as the propanoyl homolog [2].

Building Block for Antithrombotic Azacycloalkylalkanoyl Peptide Synthesis

Patent US 6153588 describes stable non-hygroscopic crystalline forms of antithrombotic compounds containing the N-(piperidin-4-yl)butanoyl substructure [1]. 4-(BOC-Amino)-1-butanoylpiperidine provides a strategic intermediate for constructing these peptide-based antithrombotics, where the butanoyl linker length is critical for maintaining the proper spatial relationship between the piperidine core and the aspartyl peptide pharmacophore. Shorter-chain analogs (propanoyl, acetyl) would alter this critical spacing and are predicted to reduce potency [2].

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